Benzyldimethyltetradecylammonium chloride dihydrate
CAS No.: 147228-81-7
Cat. No.: VC21161228
Molecular Formula: C23H46ClNO2
Molecular Weight: 404.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 147228-81-7 |
---|---|
Molecular Formula | C23H46ClNO2 |
Molecular Weight | 404.1 g/mol |
IUPAC Name | benzyl-dimethyl-tetradecylazanium;chloride;dihydrate |
Standard InChI | InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1 |
Standard InChI Key | YLPZVNXGKBIJBW-UHFFFAOYSA-M |
SMILES | CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] |
Canonical SMILES | CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
Benzyldimethyltetradecylammonium chloride dihydrate (CAS 147228-81-7) is a quaternary ammonium compound with the molecular formula C₂₃H₄₆ClNO₂ (alternatively written as C₂₃H₄₂N·ClH·2H₂O). The compound features a tetradecyl chain (C14) attached to a quaternary ammonium center, along with two methyl groups and a benzyl group, with chloride serving as the counterion and two water molecules in its crystalline lattice .
Table 1: Chemical Identity
Parameter | Information |
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CAS Number | 147228-81-7 |
Molecular Formula | C₂₃H₄₆ClNO₂ |
Molecular Weight | 404.07 g/mol |
IUPAC Name | benzyl-dimethyl-tetradecylazanium;chloride;dihydrate |
Synonyms | N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride dihydrate, Zephiramine |
Melting Point | 63-65°C |
Structural Characteristics
The structure of benzyldimethyltetradecylammonium chloride dihydrate consists of a positively charged nitrogen atom bonded to four organic groups: a benzyl group, two methyl groups, and a tetradecyl (C14) chain. This arrangement creates an amphiphilic molecule with a hydrophilic cationic head group and a hydrophobic alkyl tail, contributing to its surfactant properties. The dihydrate form incorporates two water molecules in its crystalline structure, which enhances its stability in formulations.
Chemical Identifiers
For proper identification in chemical databases and literature, several standardized identifiers are available:
Table 2: Chemical Identifiers
Identifier Type | Value |
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InChI | InChI=1S/C23H42N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;;;/h15-17,19-20H,4-14,18,21-22H2,1-3H3;1H;2*1H2/q+1;;;/p-1 |
InChI Key | YLPZVNXGKBIJBW-UHFFFAOYSA-M |
SMILES | CCCCCCCCCCCCCCN+(C)CC1=CC=CC=C1.O.O.[Cl-] |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyldimethyltetradecylammonium chloride dihydrate can be synthesized through quaternization reactions involving the appropriate precursors. The most common synthetic route involves a two-step process:
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Quaternization of dimethylamine with tetradecyl chloride
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Subsequent reaction with benzyl chloride in the presence of a base (typically sodium hydroxide) to neutralize the hydrochloric acid formed during the process
The reaction typically proceeds under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures, depending on the specific protocol being followed.
Industrial Production Methods
In industrial settings, the production of benzyldimethyltetradecylammonium chloride dihydrate involves optimized large-scale quaternization reactions. The process employs:
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Continuous reactors for efficient reaction progression
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Advanced purification techniques to ensure the final product meets quality standards
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Controlled crystallization processes to obtain the dihydrate form with consistent properties
Chemical Properties and Reactivity
Physical and Chemical Properties
As a quaternary ammonium compound, benzyldimethyltetradecylammonium chloride dihydrate exhibits both hydrophilic and hydrophobic characteristics due to its amphiphilic structure . This compound demonstrates several notable properties:
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Solubility: The compound shows good solubility in both water and various organic solvents, making it versatile for different applications
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Surface activity: Due to its cationic surfactant nature, it reduces surface tension at interfaces
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Stability: The dihydrate form enhances stability in aqueous formulations compared to anhydrous counterparts, making it preferable for long-term storage
Reactivity and Reaction Types
Benzyldimethyltetradecylammonium chloride dihydrate primarily participates in:
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Substitution reactions: Due to the presence of the quaternary ammonium group, which can act as a leaving group in certain conditions
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Phase transfer catalysis: Facilitating reactions between compounds in different phases by helping transfer reactants across phase boundaries
Common reagents used in reactions involving this compound include alkyl halides, sodium hydroxide, and various organic solvents. The reactions typically occur under mild conditions, and the products formed vary widely depending on the specific reactants and conditions used.
Biological Activity and Mechanisms
Antimicrobial Properties
Benzyldimethyltetradecylammonium chloride dihydrate demonstrates significant antimicrobial activity against a diverse range of microorganisms, including:
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Gram-positive and Gram-negative bacteria
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Certain viruses (particularly enveloped viruses)
Mechanism of Action
The primary mechanism of action involves disruption of microbial cell membranes due to the compound's cationic nature. The positively charged quaternary ammonium center interacts with negatively charged components of microbial cell membranes, leading to:
Research Findings on Biological Effects
Scientific investigations have documented several biological effects of benzyldimethyltetradecylammonium chloride dihydrate:
Table 3: Documented Biological Effects
Biological Effect | Research Findings | Reference |
---|---|---|
Cytotoxicity | Induces cell death in various cell types including human articular chondrocytes with dose-dependent relationship | |
Antiviral Activity | Effective against enveloped viruses like HSV-2 and CMV at concentrations as low as 0.00125% | |
Hemolytic Activity | Causes hemolysis of rabbit erythrocytes, linked to membrane disruption capability | |
Biofilm Disruption | Disrupts microbial biofilms, which are often resistant to conventional antimicrobial treatments |
Case Study: Antiviral Efficacy
A notable study evaluated the efficacy of benzyldimethyltetradecylammonium chloride dihydrate against Chlamydia trachomatis and various DNA/RNA viruses. Results showed over 99% killing efficiency against Chlamydia at very low concentrations (0.00125%) after just one minute of exposure. This highlights the compound's potential as an effective antimicrobial agent in clinical and environmental applications.
Applications and Practical Uses
Industrial and Research Applications
Benzyldimethyltetradecylammonium chloride dihydrate finds application in numerous fields due to its unique properties:
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Phase Transfer Catalysis: The compound facilitates reactions between immiscible phases, enhancing the efficiency of chemical reactions in organic synthesis
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Synthesis of Specialty Chemicals: It has been used in the synthesis of triazine-containing fluoropolymers with linear dielectric properties
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Surfactant Applications: Its amphiphilic nature makes it useful in cleaning products and detergent formulations
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Antimicrobial Formulations: The compound is incorporated into disinfectants and preservatives for various products
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Membrane Studies: Its structure makes it valuable in membrane-mimetic systems for research purposes
Specific Research Applications
Research has documented specific applications that highlight the compound's versatility:
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Mixed Micelle Formation: Studies have examined the preparation of mixed micelles with tetradecyltrimethylammonium (TTAB) and tetradecyltriphenylphosphonium bromides, demonstrating synergistic interactions between benzyldimethyltetradecylammonium chloride dihydrate and TTAB
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Fluoropolymer Development: The compound has been utilized in the synthesis of triazine-containing fluoropolymers with desirable dielectric properties for specialized applications
Comparison with Similar Compounds
Structure-Activity Relationships
Quaternary ammonium compounds (QACs) share a core structure of a nitrogen atom bonded to four organic groups and a halide counterion. Variations in alkyl chain length and substituents significantly influence their properties.
Effects of Structural Variations
Research has identified several key structure-activity relationships:
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Alkyl Chain Impact: Longer chains (C16–C18) increase hydrophobicity, reducing water solubility but enhancing lipid membrane interaction, which is critical for biocidal activity
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Hydration Effects: The dihydrate form of benzyldimethyltetradecylammonium chloride improves stability in aqueous formulations compared to anhydrous counterparts
Table 4: Comparison of Benzyldimethyltetradecylammonium chloride dihydrate with Analogous Compounds
Property | Benzyldimethyltetradecylammonium chloride dihydrate (C14) | C12 Analog | C16 Analog |
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Minimum Inhibitory Concentration (MIC) | 10–50 µg/mL | 50–100 µg/mL | 5–20 µg/mL |
Log P (Octanol-Water Partition Coefficient) | 3.8 | 2.5 | 5.2 |
Hydrophobicity | Moderate | Lower | Higher |
Water Solubility | Good | Better | Reduced |
Membrane Interaction | Effective | Less effective | More effective |
Research Findings on Chain Length Effects
Research has shown that benzyldimethyltetradecylammonium chloride dihydrate's C14 chain provides an optimal balance between hydrophobicity and solubility, enabling effective penetration of microbial membranes. In contrast, compounds with shorter chains (like didecyldimethylammonium chloride with C10 chains) can exhibit hormetic effects, where low concentrations stimulate microbial growth but higher doses are lethal.
Environmental Considerations
The compound has been classified as toxic to aquatic life with long-lasting effects, indicating a need for careful environmental management when using this compound. Research has also shown that longer-chain quaternary ammonium compounds (including C14 variants like benzyldimethyltetradecylammonium chloride dihydrate) persist longer in the environment, raising bioaccumulation concerns.
Current Research and Future Prospects
Future Research Directions
Several promising areas for future research include:
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Development of more environmentally friendly formulations that maintain antimicrobial efficacy while reducing environmental persistence
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Further exploration of structure-activity relationships to optimize antimicrobial activity while minimizing toxicity
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Investigation of potential applications in drug delivery systems, leveraging the compound's amphiphilic properties
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Study of resistance mechanisms and strategies to overcome or prevent resistance development
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